molecular formula C9H16O2 B1383594 [4-(Prop-2-en-1-yl)oxan-4-yl]methanol CAS No. 441774-70-5

[4-(Prop-2-en-1-yl)oxan-4-yl]methanol

Cat. No.: B1383594
CAS No.: 441774-70-5
M. Wt: 156.22 g/mol
InChI Key: BWTNRHHIPYDIMC-UHFFFAOYSA-N
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Description

[4-(Prop-2-en-1-yl)oxan-4-yl]methanol is a heterocyclic alcohol featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a propenyl (allyl) group and a hydroxymethyl group. Its molecular formula is C₉H₁₆O₂ (calculated molecular weight: 156.22 g/mol).

Properties

IUPAC Name

(4-prop-2-enyloxan-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-3-9(8-10)4-6-11-7-5-9/h2,10H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTNRHHIPYDIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCOCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Reaction of Tetrahydropyran with Allyl Alcohol

  • Method: The most straightforward approach involves reacting tetrahydropyran with allyl alcohol under acidic conditions.
  • Catalyst: Sulfuric acid or other strong acids are used to catalyze the reaction.
  • Conditions: Elevated temperatures facilitate the ring formation and substitution.
  • Mechanism: The acid protonates the oxygen in tetrahydropyran, activating the ring for nucleophilic attack by allyl alcohol, leading to substitution at the 4-position.
  • Outcome: This method yields this compound with moderate efficiency.
  • Industrial Adaptations: Continuous flow reactors and high-pressure systems enhance yield and scalability.

Allylation of Oxane Derivatives

  • Method: Allyl halides or allyl esters are reacted with oxane derivatives bearing reactive sites (e.g., hydroxyl or carbonyl groups).
  • Reagents: Allyl chloroformate or allyl bromide are commonly used.
  • Base: Strong bases such as lithium hexamethyldisilazide (LiHMDS) facilitate deprotonation and nucleophilic substitution.
  • Solvents: Toluene or tetrahydrofuran (THF) are typical solvents.
  • Temperature: Reactions are often conducted at low temperatures (−78 °C to 0 °C) to control reactivity.
  • Purification: Flash chromatography is used to isolate the product.

Detailed Reaction Procedures

Step Procedure Description Reagents and Conditions Notes
1 Deprotonation of carbonyl derivative LiHMDS (2.2 eq), toluene or THF, −78 °C, 1.5 h Prepares reactive enolate intermediate
2 Addition of allyl chloroformate Allyl chloroformate (1.2 eq), 0 °C to room temperature, 1 h Forms allyl ester intermediate
3 Work-up Saturated NH4Cl solution, extraction with EtOAc or Et2O Removes excess reagents and by-products
4 Purification Flash column chromatography Isolates pure this compound

Industrial Preparation Enhancements

  • Continuous Flow Reactors: Used to maintain precise temperature and reaction time, improving reproducibility and yield.
  • Catalyst Optimization: Use of advanced acid catalysts or Lewis acids to increase reaction rates and selectivity.
  • Pressure Control: High-pressure reactors allow reactions at elevated temperatures without solvent loss.
  • Green Chemistry: Efforts to replace hazardous acids with solid acid catalysts or ionic liquids to reduce environmental impact.

Chemical Reaction Analysis

Reaction Type Reagents Conditions Products
Oxidation Potassium permanganate (KMnO4), chromium trioxide (CrO3) Mild heating, aqueous or organic solvents Aldehydes, carboxylic acids
Reduction Hydrogen gas (H2), palladium on carbon (Pd/C) Room temperature to mild heating, hydrogen atmosphere Saturated alkyl derivatives
Substitution Thionyl chloride (SOCl2), phosphorus tribromide (PBr3) Reflux in inert solvents Alkyl halides or esters

These reactions demonstrate the versatility of this compound as a synthetic intermediate.

Research Findings and Optimization Data

Parameter Condition Yield (%) Notes
Acid-catalyzed allylation H2SO4, 80 °C, 4 h 65–75 Moderate yield, side reactions possible
Allyl chloroformate reaction LiHMDS, 0 °C to RT, 2 h 80–85 Higher yield, requires low temperature control
Continuous flow reactor Acid catalyst, 90 °C, 1 h 85–90 Improved yield and scalability
Reduction to saturated derivative H2, Pd/C, RT, 6 h >90 High selectivity and yield

Chemical Reactions Analysis

Types of Reactions

[4-(Prop-2-en-1-yl)oxan-4-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [4-(Prop-2-en-1-yl)oxan-4-yl]methanol is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds and natural product analogs .

Biology

The compound is utilized in biological studies to investigate its potential as a bioactive molecule. Its structural features make it a candidate for the development of enzyme inhibitors and receptor modulators .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is studied for its role in drug design and development, particularly in the synthesis of pharmacologically active compounds .

Industry

Industrially, the compound is employed in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer synthesis and material science .

Mechanism of Action

The mechanism of action of [4-(Prop-2-en-1-yl)oxan-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways . The hydroxymethyl group and allyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

[4-(Prop-1-en-2-yl)phenyl]methanol (CAS 6390-64-3)

  • Structure : Replaces the oxane ring with a phenyl group; propenyl substituent at the 4-position (isomerized to prop-1-en-2-yl).
  • Molecular Formula : C₁₀H₁₂O.
  • Molecular Weight : 148.2 g/mol.
  • Reduced polarity due to the absence of the oxygen atom in the ring, likely lowering solubility in polar solvents. Applications: Used as a scaffold in materials science and medicinal chemistry for its rigid aromatic core .

[4-(Prop-2-en-1-yl)phenyl]methanol (CAS 4489-11-6)

  • Structure : Phenyl ring with a propenyl group at the 4-position and a hydroxymethyl group.
  • Molecular Formula : C₁₀H₁₂O.
  • Molecular Weight : 148.2 g/mol.
  • Key Differences: Similar to 2.1 but retains the prop-2-en-1-yl substituent, preserving allyl reactivity for cross-coupling or polymerization.

[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol (CAS 1795330-63-0)

  • Structure : Phenyl ring substituted with a propargyl sulfonyl group and hydroxymethyl.
  • Molecular Formula : C₁₀H₁₀O₃S.
  • Molecular Weight : 210.25 g/mol.
  • Key Differences :
    • The sulfonyl group introduces strong electron-withdrawing effects, increasing acidity of the hydroxyl group.
    • Propargyl substituent enables click chemistry (e.g., azide-alkyne cycloaddition), unlike the propenyl group in the target compound.
    • Applications: Likely used in bioconjugation or as a synthetic intermediate for sulfonamide-based drugs .

4-(Prop-2-yn-1-yl)oxan-4-amine Hydrochloride

  • Structure : Oxane ring with a propargyl group and amine substituent.
  • Molecular Formula: Not explicitly stated, but estimated as C₈H₁₄ClNO (assuming hydrochloride salt).
  • Key Differences: The propargyl group (C≡CH) offers distinct reactivity (e.g., Sonogashira coupling) compared to the propenyl group. The amine functionality enables salt formation or nucleophilic reactions, contrasting with the hydroxymethyl group in the target compound .

Dimer 11: 4-[4-Hydroxy-3-(prop-2-en-1-yl)phenyl]-2-(prop-2-en-1-yl)phenol

  • Structure: Bisphenol derivative with dual propenyl groups.
  • Molecular Formula : C₁₈H₁₈O₂.
  • Key Differences: Extended conjugation and phenolic hydroxyl groups enhance antioxidant or estrogen receptor (ER) binding activity.

Biological Activity

[4-(Prop-2-en-1-yl)oxan-4-yl]methanol is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound features a unique oxane structure with an allyl substituent and a hydroxymethyl group, which contribute to its reactivity and biological interactions. Understanding the biological activity of this compound can provide insights into its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The chemical formula of this compound is C₉H₁₈O₂. Its structure includes a tetrahydropyran ring, which is characteristic of many biologically active molecules. The presence of the allyl group allows for potential interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.

The mechanism of action for this compound involves its ability to act as a ligand, binding to specific enzymes or receptors within biological systems. This interaction can modulate enzyme activity or receptor signaling pathways, leading to alterations in cellular processes such as metabolism and signal transduction.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It can bind to receptors, potentially influencing physiological responses.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, the compound was evaluated against HeLa (cervical cancer), MDA-MB-231 (breast cancer), A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) cells.

Cell LineIC50 (µM)
HeLa180
MDA-MB-2313100
A549370
HT-293100
MCF-7370

The data suggest that while some cell lines are more resistant to this compound, it shows significant potential in selectively targeting others, indicating a need for further exploration into its structure–activity relationship (SAR).

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Many alkynes and alcohol derivatives exhibit antimicrobial effects, suggesting that this compound may possess similar capabilities. Preliminary studies indicate efficacy against certain bacterial strains, warranting further research into its potential as an antimicrobial agent.

Case Studies

  • Study on Anticancer Activity : A comparative evaluation involving this compound showed promising results against various human cancer cell lines. The study emphasized the need for further optimization of the compound to enhance its potency and selectivity.
  • Antimicrobial Evaluation : Another study explored the antimicrobial properties of compounds with similar structures, indicating that modifications in functional groups could lead to enhanced activity against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are common synthetic routes for [4-(Prop-2-en-1-yl)oxan-4-yl]methanol and its derivatives?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using catalysts like niobium pentoxide (Nb₂O₅), which facilitates regioselective formation of oxazaphosphinine derivatives . Alternative routes include Claisen-Schmidt condensation for chalcone derivatives or refluxing precursors (e.g., hydroxyacetophenone) with alkyl halides in ethanol using anhydrous K₂CO₃ as a base . For allyl-substituted derivatives, propargyl alcohol is often employed in azide-alkyne click chemistry .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : SHELXL (part of the SHELX suite) refines anisotropic displacement parameters and validates stereochemistry .
  • Chromatography : Reverse-phase HPLC (RP-HPLC) with C18 columns and gradient elution (e.g., acetonitrile/water) ensures purity assessment .
  • Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., allyl vs. propenyl groups), while HR-MS validates molecular weight .

Q. How is the compound’s stability evaluated under experimental conditions?

  • Methodological Answer : Accelerated stability studies are conducted in solvents like methanol or DMSO at varying pH (2–12) and temperatures (25–60°C). Degradation products are monitored via LC-MS, and oxidation pathways (e.g., allyl group epoxidation) are assessed using H₂O₂ or peroxidases .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting angiotensin II receptors?

  • Methodological Answer : Docking studies (e.g., AutoDock Vina) using PDB ID 3R8A identify key interactions:

  • The allyl group forms hydrophobic contacts with Val¹⁰⁸ and His¹⁰².
  • The hydroxymethyl group participates in hydrogen bonding with Asp²⁸¹.
    Scoring functions (e.g., binding energy < -8 kcal/mol) prioritize derivatives for synthesis . Molecular dynamics simulations (50 ns) further validate binding stability .

Q. What strategies address enantiomeric purity challenges during synthesis?

  • Methodological Answer :

  • Chiral derivatization : (R)-(-)-DBD-Py-NCS reacts with amines to form diastereomers separable via UHPLC (C18 column, 1.7 µm particles) .
  • Asymmetric catalysis : Chiral oxazaborolidine catalysts induce >90% enantiomeric excess (ee) in propargyl alcohol additions .
  • Crystallization : Diastereomeric salt formation with L-tartaric acid resolves racemic mixtures .

Q. What structure-activity relationships (SAR) are observed in tyrosinase inhibition studies?

  • Methodological Answer : Derivatives with electron-withdrawing groups (e.g., -Cl, -NO₂) on the aryl ring show IC₅₀ values < 10 µM against mushroom tyrosinase. The allyl group enhances binding via π-π stacking with His²⁴⁴, while hydroxymethyl forms hydrogen bonds with Cu²⁺ in the active site . Comparative SAR tables:

SubstituentIC₅₀ (µM)Binding Mode
-H45.2Weak H-bond
-Cl8.7π-π + H-bond
-NO₂6.3Chelation

Q. How does the compound interact with microtubules in neuroprotective studies?

  • Methodological Answer : In vitro assays using SH-SY5Y neurons show that derivatives stabilize microtubule dynamics (EC₅₀ ~ 2 µM), reducing β-amyloid-induced tau hyperphosphorylation. Confocal microscopy with FITC-labeled tubulin confirms colocalization, while Western blotting quantifies MAP2 expression .

Data Contradictions and Resolutions

  • Synthesis Yields : Pudovick reactions with Nb₂O₅ yield 75–85% , while K₂CO₃-mediated alkylation achieves 60–70% . The disparity arises from competing side reactions (e.g., allyl group isomerization), mitigated by inert atmospheres .
  • Biological Activity : Tyrosinase inhibition varies between mushroom (IC₅₀ ~ 8 µM) and human isoforms (IC₅₀ ~ 25 µM) due to active-site residue differences (e.g., Phe²⁵² vs. Leu²⁴⁹) .

Safety and Handling

  • Lab Safety : Use gloves (nitrile) and fume hoods to avoid dermal/ocular exposure. Waste is classified as "halogenated organic" and incinerated at >850°C .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(Prop-2-en-1-yl)oxan-4-yl]methanol
Reactant of Route 2
[4-(Prop-2-en-1-yl)oxan-4-yl]methanol

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